molecular formula C13H17ClN4 B3019360 6-benzyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-amine hydrochloride CAS No. 1706452-38-1

6-benzyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-amine hydrochloride

Cat. No.: B3019360
CAS No.: 1706452-38-1
M. Wt: 264.76
InChI Key: QNBMCADSZZVTRB-UHFFFAOYSA-N
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Description

6-benzyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-amine hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-amine hydrochloride typically involves the formation of the pyrazolopyridine core followed by functionalization at various positions. One common method involves the cyclization of a hydrazine derivative with a suitable diketone or aldehyde under acidic conditions . The reaction conditions often include the use of glacial acetic acid as a solvent and heating to promote cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

6-benzyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction can produce an alcohol or amine .

Scientific Research Applications

6-benzyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-benzyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Properties

IUPAC Name

6-benzyl-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4.ClH/c14-13-11-6-7-17(9-12(11)15-16-13)8-10-4-2-1-3-5-10;/h1-5H,6-9H2,(H3,14,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBMCADSZZVTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=NN2)N)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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